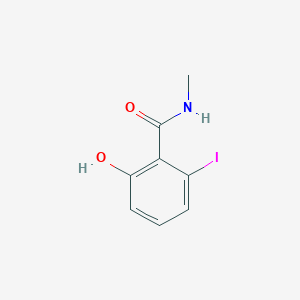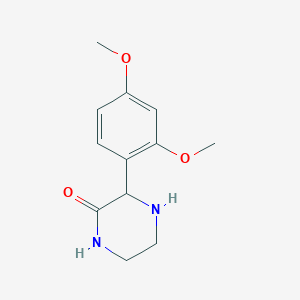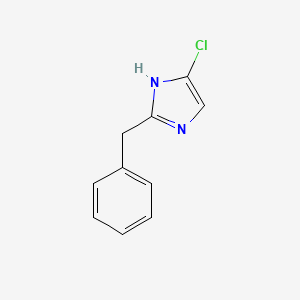
2-Benzyl-5-chloro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-5-chloro-1H-imidazole is a heterocyclic compound that features a benzyl group and a chlorine atom attached to an imidazole ring. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and electronic properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-chloro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with 4-chloro-1,2-diaminobenzene in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products .
化学反応の分析
Types of Reactions: 2-Benzyl-5-chloro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: 2-Benzyl-5-substituted imidazoles.
Oxidation Products: Imidazole N-oxides.
Reduction Products: Reduced imidazole derivatives.
科学的研究の応用
2-Benzyl-5-chloro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, including polymers and dyes.
作用機序
The mechanism of action of 2-Benzyl-5-chloro-1H-imidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzyl and chloro substituents enhance its binding affinity and specificity. The compound can also disrupt cellular processes by interacting with DNA or proteins .
類似化合物との比較
- 2-Benzyl-4-chloro-1H-imidazole
- 2-Benzyl-5-bromo-1H-imidazole
- 2-Benzyl-5-fluoro-1H-imidazole
Comparison: 2-Benzyl-5-chloro-1H-imidazole is unique due to the presence of the chlorine atom at the 5-position, which influences its reactivity and biological activity. Compared to its bromo and fluoro analogs, the chloro derivative may exhibit different pharmacokinetic properties and binding affinities. The benzyl group also contributes to its lipophilicity and ability to cross biological membranes .
特性
CAS番号 |
944904-18-1 |
|---|---|
分子式 |
C10H9ClN2 |
分子量 |
192.64 g/mol |
IUPAC名 |
2-benzyl-5-chloro-1H-imidazole |
InChI |
InChI=1S/C10H9ClN2/c11-9-7-12-10(13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13) |
InChIキー |
LDQQYTDTNODRJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=NC=C(N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





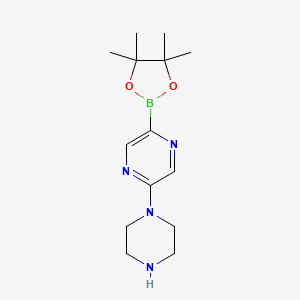
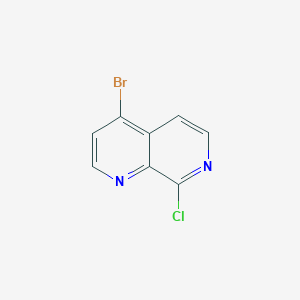
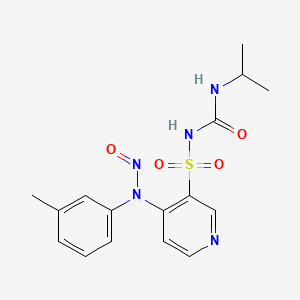
![[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14854275.png)



![6-Methoxy-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14854296.png)
